2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride
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Overview
Description
2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride is a chemical compound with the empirical formula C9H12Cl3NO and a molecular weight of 256.56 g/mol . This compound is known for its unique structure, which includes two chlorine atoms, a dimethylamino group, and a phenol group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride typically involves the chlorination of 4-[(Dimethylamino)Methyl]Phenol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the phenol ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the chlorination step followed by purification through recrystallization or chromatography techniques to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the dimethylamino group can interact with hydrophobic pockets, enhancing the binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-[(Diethylamino)Methyl]Phenol Hydrochloride
- 4-Benzyl-2-[(Diethylamino)Methyl]Phenol Hydrochloride
- 2-Chloro-6-[(Dimethylamino)Methyl]Phenol Hydrochloride
Uniqueness
2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 2 and 6 positions enhances its reactivity and potential for further chemical modifications .
Properties
IUPAC Name |
2,6-dichloro-4-[(dimethylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-12(2)5-6-3-7(10)9(13)8(11)4-6;/h3-4,13H,5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINBBBVSUOHQSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)Cl)O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378999 |
Source
|
Record name | 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-17-4 |
Source
|
Record name | 2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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